molecular formula C₁₄₉H₂₂₁N₃₇O₄₉ B1574843 GLP-1 moiety from Dulaglutide

GLP-1 moiety from Dulaglutide

Cat. No. B1574843
M. Wt: 3314.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GLP-1 moiety from Dulaglutide is a 31-amino acid fragment of Dulaglutide which is a glucagon-like peptide 1 receptor (GLP-1) agonist, extracted from patent US 20160369010 A1.

Scientific research applications

1. Pharmacodynamics and Efficacy

Dulaglutide, as a long-acting Glucagon-like peptide-1 (GLP-1) receptor agonist, has distinct pharmacodynamic properties. It primarily affects fasting glucose levels through enhanced glucose-dependent insulin secretion and reduced glucagon secretion in the fasting state, and it also influences postprandial glucose levels through enhanced postprandial insulin secretion and inhibition of glucagon secretion. This multifaceted mechanism of action offers substantial glycemic control, making it an effective therapeutic option in type 2 diabetes management. Notably, its longer duration of action results in smaller fluctuations in plasma drug concentrations and improved gastrointestinal tolerability profiles, providing a convenient and potentially more adherent treatment regimen (Gentilella et al., 2018).

2. Clinical Profile and Patient Preference

The clinical profile of dulaglutide underscores its versatility and adaptability to individual patient needs. It has been demonstrated to be non-inferior to other GLP-1 receptor agonists such as liraglutide, offering similar efficacy in glycemic control. The once-weekly dosing schedule of dulaglutide contributes to its appeal, aligning with patient preferences for a less frequent dosing regimen. This aspect of treatment can significantly influence patient adherence and overall treatment satisfaction (Thompson & Trujillo, 2016).

3. Comparison with Other GLP-1 RAs

Comparative studies of dulaglutide with other GLP-1 receptor agonists highlight its relative advantages and considerations in clinical decision-making. Short-acting GLP-1 receptor agonists primarily delay gastric emptying, influencing postprandial glucose levels. In contrast, long-acting agents like dulaglutide offer a broader range of glycemic control, impacting both fasting and postprandial glucose levels. These distinctions are critical for tailoring treatment plans to individual patient profiles, considering factors such as glycemic patterns and patient preferences for dosing frequency and administration routes (Uccellatore et al., 2015).

properties

Product Name

GLP-1 moiety from Dulaglutide

Molecular Formula

C₁₄₉H₂₂₁N₃₇O₄₉

Molecular Weight

3314.62

sequence

One Letter Code: HGEGTFTSDVSSYLEEQAAKEFIAWLVKGGG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.